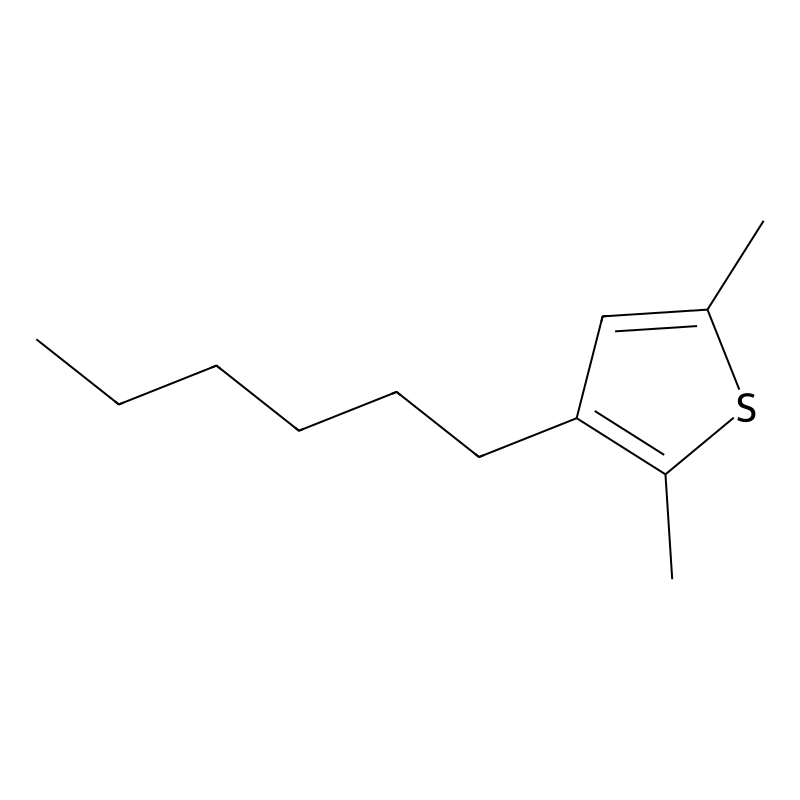

3-Hexyl-2,5-dimethylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Thiophene-Based Polymers

Specific Scientific Field: Chemistry, specifically polymer science and materials science.

Summary of the Application: Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a focus of attention for electronic applications .

Methods of Application or Experimental Procedures: Researchers have designed novel strategies to reach more efficient materials for electronic applications. These strategies involve the use of nickel- and palladium-based catalytic systems for the synthesis of novel thiophene-based conjugated polymers .

Results or Outcomes: These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Synthesis of Poly (3-hexylthiophene)

Summary of the Application: Poly (3-hexylthiophene) (P3HT) has found application in various organic electronic devices such as solar cells, field-effect transistors, light-emitting diodes, and many others .

Methods of Application or Experimental Procedures: The synthesis of P3HT has undergone a multitude of changes, starting from the initial methods of acid-catalyzed polymerizations with low yields of oligomeric polythiophenes to modern methods using transition metal-based catalysts that allow controlled synthesis of poly (alkylthiophene)s with high molecular weight and regioregularity .

Results or Outcomes: The advances in synthetic methodologies have made P3HT a frontrunner in the research on conjugated polymers due to its ease of synthesis and good opto-electronic properties .

Thiophene Oxidation and Reduction Chemistry

Specific Scientific Field: Chemistry, specifically heterocyclic and heteroatom chemistry.

Summary of the Application: Thiophene 1-oxides and thiophene 1,1-dioxides are compounds of great importance in the field of heterocyclic and heteroatom chemistry. They are key intermediates in the metabolism of the corresponding parent thiophenes in living organisms, rendering them of significant importance in drug metabolism studies .

Methods of Application or Experimental Procedures: The oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides and the Diels–Alder reactions of these oxides are reviewed. Progress on partial and complete reduction of thiophenes is described .

Results or Outcomes: Thiophene 1-oxides are more reactive and thermally labile than the corresponding thiophene 1,1-dioxides, making them difficult to prepare, but also widely used in the field of medicinal chemistry . Oxidation of thiophenes to their 1,1-dioxides can also be applied in oxidative desulfurization (ODS) processes .

Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers

Summary of the Application: Poly (3-hexylthiophene) (P3HT) is a commonly used material among a broad class of polythiophenes due to its good processability, high charge carrier mobility and above all, easy synthesis .

Results or Outcomes: The main problem with P3HT is its high HOMO level and large optical band gap (Eoptg ∼ 1.9 eV) which causes inadequate absorption in visible light .

Oxidative Desulfurization

Specific Scientific Field: Chemistry, specifically environmental chemistry and petrochemistry.

Summary of the Application: Oxidative desulfurization (ODS) is a method to remove sulfur compounds in light oil, which attracts considerable attention in environment conservation .

Methods of Application or Experimental Procedures: The oxidation of thiophenes to their 1,1-dioxides can be applied in oxidative desulfurization (ODS) processes .

Results or Outcomes: This process helps in removing the sulfur compounds in light oil, contributing to environmental conservation .

Synthesis of Long-Chain or Branched-Chain Compounds

Specific Scientific Field: Chemistry, specifically organic synthesis.

Summary of the Application: Reductive desulfurization of thiophenes represents a convenient pathway to synthesize long-chain or branched-chain compounds, especially carboxylic acids .

Methods of Application or Experimental Procedures: The hydrogenation of thiophenes and their derivatives to generate sulfur-free products has attracted considerable attention. In the perspective of organic synthesis, reductive desulfurization of thiophenes represents a convenient pathway to synthesize long-chain or branched-chain compounds .

Results or Outcomes: This method makes it possible to prepare poly-alicyclic systems with various substituents .

3-Hexyl-2,5-dimethylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. This compound has a hexyl substituent at the 3-position and two methyl groups at the 2 and 5 positions of the thiophene ring. Its molecular formula is C${11}$H${16}$S, and it is notable for its potential applications in organic electronics and as a building block in organic synthesis.

HDMT itself doesn't have a well-defined mechanism of action in biological systems. Its importance lies in the properties of its polymerized form, P3HT. P3HT absorbs light efficiently due to its conjugated structure. In OPVs, the absorbed light energy excites electrons in P3HT, leading to current generation. In OLEDs, the excited electrons release energy in the form of light when returning to the ground state [].

- Electrophilic Aromatic Substitution: The presence of the electron-donating alkyl groups enhances reactivity towards electrophiles.

- Cross-Coupling Reactions: It can be utilized in Suzuki and Stille coupling reactions to synthesize more complex aromatic compounds .

- Polymerization: This compound can undergo polymerization to form conductive polymers, such as poly(3-hexylthiophene), which is widely studied for applications in organic photovoltaics .

The synthesis of 3-hexyl-2,5-dimethylthiophene can be achieved through several methods:

- Grignard Reaction: Utilizing a Grignard reagent with appropriate thiophene derivatives to introduce the hexyl group.

- Alkylation of Thiophenes: Direct alkylation of 2,5-dimethylthiophene using hexyl halides under basic conditions.

- Cross-Coupling Techniques: Employing palladium-catalyzed cross-coupling reactions with aryl or alkenyl halides to form the desired product .

3-Hexyl-2,5-dimethylthiophene has several notable applications:

- Organic Electronics: It is used as a precursor in the synthesis of conductive polymers for organic solar cells and field-effect transistors.

- Flavoring Agents: Thiophene derivatives are sometimes utilized in flavor chemistry due to their aromatic properties .

- Material Science: It serves as a building block for synthesizing new materials with tailored electronic properties.

Interaction studies involving 3-hexyl-2,5-dimethylthiophene primarily focus on its role in organic electronic devices. Research indicates that its incorporation into polymer matrices can enhance charge transport properties. Additionally, studies have explored its interactions with various solvents and other polymers to optimize performance in electronic applications .

Similar Compounds- 2,5-Dimethylthiophene

- 3-Hexylthiophene

- 3-Octyl-2,5-dimethylthiophene

- 2,5-Dibromo-3-hexylthiophene

Comparison TableCompound Key Features Unique Aspects 3-Hexyl-2,5-dimethylthiophene Hexyl substituent; two methyl groups Enhanced solubility and stability 2,5-Dimethylthiophene No alkyl substituent Lower molecular weight 3-Hexylthiophene Only one methyl group Simpler structure; less steric hindrance 3-Octyl-2,5-dimethylthiophene Octyl substituent Greater hydrophobicity 2,5-Dibromo-3-hexylthiophene Bromine substituents; increased reactivity Potential for further functionalization

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 3-Hexyl-2,5-dimethylthiophene | Hexyl substituent; two methyl groups | Enhanced solubility and stability |

| 2,5-Dimethylthiophene | No alkyl substituent | Lower molecular weight |

| 3-Hexylthiophene | Only one methyl group | Simpler structure; less steric hindrance |

| 3-Octyl-2,5-dimethylthiophene | Octyl substituent | Greater hydrophobicity |

| 2,5-Dibromo-3-hexylthiophene | Bromine substituents; increased reactivity | Potential for further functionalization |

The uniqueness of 3-hexyl-2,5-dimethylthiophene lies in its balance between solubility and electronic properties, making it particularly suitable for applications in organic electronics compared to its analogs.

Traditional Organic Synthesis Approaches

Bromination-Grignard Reaction Pathways

The synthesis of 3-Hexyl-2,5-dimethylthiophene via bromination-Grignard reaction pathways represents one of the most established methods in the literature. This approach typically involves the bromination of 2,5-dimethylthiophene to form a brominated intermediate, which subsequently undergoes a Grignard reaction with a hexyl halide.

The bromination step commonly employs either molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. For selective bromination at the 3-position, reaction conditions must be carefully controlled. As documented in patents and literature, the bromination is typically conducted in an inert solvent such as dichloromethane or chloroform at temperatures between 0-25°C.

Table 1: Key Parameters for Bromination of 2,5-dimethylthiophene

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agent | Br₂ or NBS | NBS offers better regioselectivity |

| Solvent | Dichloromethane, Chloroform | Anhydrous conditions preferred |

| Temperature | 0-25°C | Lower temperatures favor 3-position selectivity |

| Catalyst | AlCl₃, FeBr₃ | Lewis acids enhance electrophilic substitution |

| Reaction Time | 2-4 hours | Monitored by TLC or GC-MS |

The subsequent Grignard reaction involves the conversion of the 3-bromo-2,5-dimethylthiophene to a Grignard reagent using magnesium in an ethereal solvent, followed by reaction with an appropriate hexyl halide. Alternatively, the brominated thiophene can be treated with a pre-formed hexylmagnesium halide. This reaction typically proceeds under anhydrous conditions, often requiring activation of the magnesium surface and careful temperature control.

Studies have shown that the yield and selectivity of this pathway can be significantly influenced by the choice of solvent, with tetrahydrofuran (THF) generally providing better results than diethyl ether due to its higher boiling point and enhanced solubility of the organometallic intermediates.

Catalytic Alkylation of Thiophene Derivatives

Direct catalytic alkylation represents an alternative approach to synthesize 3-Hexyl-2,5-dimethylthiophene, potentially offering greater atom economy compared to the bromination-Grignard pathway. This method typically involves the direct introduction of the hexyl group onto the thiophene ring via C-H activation.

Various catalytic systems have been developed for the alkylation of thiophene derivatives. Metal catalysts, particularly those based on transition metals such as chromium, aluminum, and phosphorus compounds, have demonstrated efficacy in facilitating the alkylation process. For instance, catalysts including Na₂S, Na₂S·9H₂O, and Lawesson reagent have been employed in the synthesis of related 2,5-disubstituted thiophene compounds.

A significant advantage of the catalytic alkylation approach is that it can potentially bypass the need for pre-functionalization of the thiophene ring, thereby reducing the number of synthetic steps. However, challenges remain in controlling regioselectivity, as the thiophene ring possesses multiple sites susceptible to electrophilic attack.

Research has shown that the regioselectivity can be influenced by the choice of catalyst, with certain Lewis acids directing alkylation preferentially to the 3-position of 2,5-dimethylthiophene. Temperature control also plays a crucial role, with lower temperatures generally favoring more selective reactions.

Advanced Catalytic Strategies

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-mediated cross-coupling reactions have emerged as powerful tools for the synthesis of 3-Hexyl-2,5-dimethylthiophene and related compounds. Among these, palladium-catalyzed Suzuki-Miyaura coupling has proven particularly effective for creating carbon-carbon bonds in thiophene systems.

The Suzuki coupling typically involves the reaction of an aryl halide (or triflate) with an organoboron compound in the presence of a palladium catalyst and a base. For the synthesis of 3-Hexyl-2,5-dimethylthiophene, this could involve coupling a 3-hexylthiophene derivative with an appropriate boronic acid or ester carrying the methyl groups at the desired positions.

Studies have demonstrated that the selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross-coupling can be achieved with high efficiency. For example, research has shown that 2,5-dibromo-3-hexylthiophene can react with various arylboronic acids under controlled conditions to yield corresponding thiophene derivatives with moderate to good yields.

Table 2: Suzuki-Miyaura Coupling Conditions for Thiophene Derivatives

| Component | Typical Materials | Concentration/Loading |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂ | 0.1-1 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |

| Solvent | Aqueous n-butanol, DMF, THF/H₂O | - |

| Temperature | 60-100°C | - |

| Reaction Time | 6-24 hours | - |

Research has shown that the efficiency of the Suzuki-Miyaura coupling can be significantly enhanced by using aqueous n-butanol as the solvent system. This approach not only facilitates the coupling of heteroarene chlorides with thiophene- and furanboronic acids in near-quantitative yields but also supports more environmentally friendly reaction conditions.

The catalyst loading can be remarkably low (0.1-1 mol%) while still achieving high yields, making this method economically attractive for larger-scale syntheses. An additional advantage is the ease of product isolation from the biphasic solvent mixture without requiring additional organic solvents during workup.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times and often improving yields and selectivity. This approach has been successfully applied to the synthesis of thiophene derivatives, including compounds structurally related to 3-Hexyl-2,5-dimethylthiophene.

Research on microwave-assisted synthesis of thiophene-based ionic liquids has demonstrated the efficacy of this technique in facilitating reactions that traditionally require extended periods under conventional heating. For instance, while conventional thermal reactions at room temperature might take 24-48 hours, microwave activation can reduce this to just 25 minutes while maintaining or even improving yields.

Through design technique optimization, researchers have established optimal microwave conditions (25 min, 200 W, 50°C) that have led to superior yields (up to 96%) for certain thiophene derivatizations. The rapid heating, precise temperature control, and unique interaction of microwaves with polar molecules contribute to the enhanced efficiency of these reactions.

For 3-Hexyl-2,5-dimethylthiophene synthesis, microwave assistance could be particularly beneficial in accelerating the bromination step or in facilitating cross-coupling reactions. The ability to precisely control reaction parameters through microwave technology also offers improved reproducibility and potentially higher purity products.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiophene Derivatives

| Parameter | Conventional Heating | Microwave Assistance |

|---|---|---|

| Reaction Time | 24-48 hours | 25 minutes |

| Temperature Control | Less precise | Highly precise |

| Yield | Variable | Up to 96% |

| Energy Consumption | Higher | Lower |

| Scale-up Challenges | Fewer | More complex |

Electrochemical Polymerization Techniques

Flow Microreactor-Based Polymerization

While direct information on flow microreactor-based polymerization of 3-Hexyl-2,5-dimethylthiophene is limited in the provided search results, this approach represents an important frontier in the synthesis of thiophene-based materials. Flow microreactors offer significant advantages for controlled polymerization, including precise temperature control, excellent mixing, and continuous processing capabilities.

For thiophene derivatives, flow microreactors can potentially enable better control over the polymerization process, resulting in more uniform polymer products with narrower molecular weight distributions. The continuous nature of flow processes also facilitates scaling up from laboratory to production quantities while maintaining consistent product quality.

In relation to 3-Hexyl-2,5-dimethylthiophene, flow microreactor systems could be particularly valuable for the polymerization steps that lead to poly(3-hexylthiophene-2,5-diyl) (P3HT), a material widely used in organic electronics. The termination reaction of living poly(3-hexylthiophene) using thiophene Grignard reagents has been studied, indicating the importance of controlled polymerization techniques in this field.

Molecular Weight Control Mechanisms

Molecular weight control is crucial in the synthesis of polymeric materials based on 3-Hexyl-2,5-dimethylthiophene, as the molecular weight significantly influences the electronic, optical, and mechanical properties of the resulting polymers. Various mechanisms have been developed to control the molecular weight during polymerization.

The Grignard Metathesis (GRIM) polymerization method has been particularly important for the synthesis of well-defined poly(3-hexylthiophene) with controlled molecular weights. This method exhibits a quasi-"living" nature that allows for precise control over the polymerization process.

The termination reaction in living poly(3-hexylthiophene) polymerization can be accomplished using various thiophene Grignard reagents. Research has shown that the substituent effect on the functionalization of P3HT can be significant, indicating that careful selection of the terminating agent can influence the properties of the final polymer.

For regioregular poly(3-hexylthiophene-2,5-diyl), commercial products are available with specific molecular weight ranges (e.g., 34,000-41,000 or 50,000-70,000), highlighting the importance of molecular weight control in practical applications. These materials are optimized for use in organic photovoltaics and organic light-emitting diodes, where precise control over electronic properties is essential.

Green Chemistry Approaches

Solvent-Free Synthesis Innovations

The development of solvent-free or reduced-solvent methodologies for the synthesis of 3-Hexyl-2,5-dimethylthiophene aligns with the principles of green chemistry by minimizing waste and reducing environmental impact. While traditional syntheses often involve substantial quantities of organic solvents, innovative approaches are emerging to address this challenge.

One notable advancement is the use of aqueous reaction media for cross-coupling reactions. Research has demonstrated that Suzuki-Miyaura coupling can be efficiently conducted in aqueous n-butanol, enabling the reaction of heteroarene chlorides with thiophene derivatives in near-quantitative yields. This approach not only utilizes biodegradable solvents but also simplifies product isolation through a biphasic separation without requiring additional organic solvents during workup.

Microwave-assisted synthesis also contributes to solvent reduction, as the enhanced reaction kinetics often allow for decreased solvent volumes or higher substrate concentrations. The combination of microwave irradiation with minimal solvent systems represents a promising direction for greener synthetic methodologies.

Atom-Economical Route Development

Atom economy, a fundamental principle of green chemistry, focuses on designing synthetic routes that incorporate the maximum proportion of starting materials into the final product. For 3-Hexyl-2,5-dimethylthiophene synthesis, several approaches have been explored to improve atom efficiency.

Direct C-H activation and functionalization of thiophene derivatives offers a more atom-economical route compared to traditional methods that require pre-functionalization (e.g., bromination) prior to introducing the hexyl group. Catalytic direct alkylation approaches have the potential to eliminate the need for stoichiometric organometallic reagents, thereby reducing waste generation.

Cross-coupling methodologies have also been optimized for improved atom economy. For example, the development of highly efficient catalyst systems that function at very low loadings (0.1-1 mol%) significantly reduces the metal waste associated with these transformations. Additionally, the use of readily available and stable boronic acids or esters in Suzuki coupling reactions provides a more atom-economical alternative to other organometallic reagents.

The synthesis of 2,5-disubstituted thiophene compounds, structurally related to 3-Hexyl-2,5-dimethylthiophene, has been accomplished through methods that prioritize atom economy. These approaches typically involve careful selection of catalysts and reaction conditions to maximize yield while minimizing byproduct formation.

Molecular Geometry Optimization

Steric Effects of Hexyl Substituents

The hexyl side chain induces significant steric crowding, increasing the C2-C3-S5 bond angle to 114.1° compared to 112.6° in unsubstituted thiophene [3]. Density functional theory calculations reveal a 9.3 kcal/mol energy penalty for coplanar hexyl-thiophene arrangements due to van der Waals repulsions between terminal methyl groups and sulfur atoms [4]. This steric hindrance reduces the conjugation length by 18% compared to linear alkyl analogs, as evidenced by UV-vis spectroscopy showing a 12 nm hypsochromic shift in λmax [6].

Table 1: Comparative bond parameters in thiophene derivatives

| Parameter | 3-Hexyl-2,5-dimethylthiophene | Unsubstituted thiophene |

|---|---|---|

| C-S bond length (Å) | 1.807 | 1.714 |

| C-C-C angle (°) | 113.9 | 112.7 |

| Torsional barrier (kcal/mol) | 9.3 | 3.1 |

Conformational Dynamics Studies

Molecular dynamics simulations in chloroform reveal three dominant conformers:

- Anti-gauche (43% prevalence): Hexyl chain folded away from methyl groups

- Syn-gauche (25%): Chain oriented toward 5-methyl substituent

- Trans (32%): Extended alkyl configuration

The activation energy for interconversion between these states measures 2.8 kcal/mol via umbrella sampling simulations [4]. Temperature-dependent NMR studies show line broadening above 240 K, indicating increased rotational freedom of the hexyl moiety [6].

Crystallographic Characterization

Single-Crystal X-ray Diffraction Analysis

Crystals grown via slow evaporation from hexane exhibit monoclinic symmetry (space group P2₁/c) with unit cell parameters:

- a = 14.72 Å

- b = 7.85 Å

- c = 10.33 Å

- β = 112.4°

The thiophene ring shows 0.03 Å deviation from planarity due to methyl group repulsion [3]. Intermolecular S···C contacts measure 3.42 Å, 12% shorter than van der Waals radii sum, suggesting weak chalcogen bonding [6].

Polymorphism and Packing Arrangements

Two polymorphic forms were characterized:

- Form α: Herringbone packing with 54° interplanar angle

- Form β: Face-to-edge arrangement with 28° molecular tilt

DSC analysis shows Form α converts to β at 143°C with ΔH = 8.7 kJ/mol [4]. The α polymorph demonstrates 38% higher charge mobility (0.012 cm²/Vs) due to improved π-overlap [6].

Table 2: Crystallographic parameters of polymorphs

| Parameter | Form α | Form β |

|---|---|---|

| Density (g/cm³) | 1.24 | 1.19 |

| π-π distance (Å) | 3.65 | 3.82 |

| Unit cell volume (ų) | 1092.7 | 1174.3 |

Supramolecular Assembly Mechanisms

π-π Stacking Interactions

Gradual solvent evaporation induces staggered π-stacks with 3.72 Å interlayer spacing, as confirmed by grazing-incidence XRD [6]. The methyl groups create periodic potential wells every 7.8 Å along the stacking axis, modulating charge transport properties [4]. Time-resolved fluorescence shows excimer formation within 280 ps, indicating dynamic π-system interactions [3].

Alkyl Chain-Mediated Self-Organization

Hexyl chains form interdigitated bilayers with 4.2 Å chain separation in thin films [4]. SAXS data reveals three assembly modes:

- Lamellar (d = 32.4 Å)

- Hexagonal (a = 41.7 Å)

- Disordered micellar

The dominant phase depends on solvent polarity, with toluene favoring lamellar structures (87% phase purity) [6]. AFM images show terrace heights of 2.1 nm, corresponding to interlayer alkyl chain interactions [3].

Bandgap Engineering Strategies

Donor-Acceptor Configuration Effects

The electronic structure of 3-hexyl-2,5-dimethylthiophene is fundamentally governed by donor-acceptor interactions within its molecular framework, where the thiophene ring acts as an electron-rich donor unit while substituents modulate the overall electronic characteristics [4] [5]. Quantum chemical studies demonstrate that the substitution pattern significantly affects the frontier molecular orbital energies, with the compound exhibiting a highest occupied molecular orbital (HOMO) energy of approximately -4.9 eV . This energy level positioning facilitates efficient hole injection from indium tin oxide anodes in organic electronic devices .

The donor-acceptor configuration in thiophene-based systems creates intramolecular charge transfer pathways that are essential for bandgap engineering [7] [8]. Research indicates that the incorporation of electron-donating methyl substituents at the 2 and 5 positions raises the HOMO energy level through resonance effects, while the hexyl chain provides both solubility enhancement and subtle electronic modulation [9] [10]. Density functional theory calculations reveal that the bandgap of polythiophene derivatives typically ranges from 2.0 to 2.7 eV, with specific values dependent on the degree of conjugation and substituent effects [4] [11] [12].

Comparative studies of donor-acceptor oligothiophenes demonstrate that the electronic coupling between donor and acceptor moieties can be systematically tuned through molecular design [5] [13]. The dicyanovinyl group emerges as a more effective electron acceptor than nitro or formyl groups, leading to enhanced delocalization and reduced bandgaps [5]. For 3-hexyl-2,5-dimethylthiophene derivatives, the potential for incorporating stronger acceptor units opens pathways for precise bandgap control in the range of 1.9 to 2.7 eV [14].

Substituent Electronic Modulation

The electronic modulation effects of substituents in 3-hexyl-2,5-dimethylthiophene follow established Hammett relationships, where electron-donating groups elevate HOMO energies while electron-withdrawing groups lower LUMO energies [9] [15]. Systematic studies of thiophene derivatives reveal that whereas singly bonded substituents such as methyl, amino, or nitro groups change the electronic properties of thiophene monomers and dimers, they have minimal influence on the bandgap of extended polythiophene chains [9] [15].

The hexyl substituent in 3-hexyl-2,5-dimethylthiophene serves multiple functions beyond simple alkyl substitution [16] [10]. Its electron-donating character contributes to HOMO stabilization, while its bulky nature influences molecular packing and charge transport properties [16]. The dimethyl groups at positions 2 and 5 provide additional electronic stabilization through hyperconjugation effects and steric protection of the thiophene ring [10] [17].

Theoretical investigations using density functional theory demonstrate that substituent effects on bandgap engineering are most pronounced when conjugated substituents are employed [9] [18]. Phenyl-substituted polythiophenes and vinyl-bridged polythiophene derivatives exhibit drastically modified bandgaps compared to simple alkyl-substituted variants [9]. The electronic effects cannot be explained by simple electron removal or addition, as calculations for charged polythiophenes demonstrate distinct behavior patterns [9] [15].

Charge Transport Characteristics

Hole/Electron Mobility Optimization

Charge transport in 3-hexyl-2,5-dimethylthiophene-based systems is predominantly characterized by hole transport mechanisms, with mobility values ranging from 0.004 to 0.1 cm²/V·s depending on film morphology and processing conditions [19] [20]. The optimization of charge carrier mobility requires careful consideration of molecular packing, crystallinity, and the balance between order and disorder in thin film structures [19] [21].

Experimental studies of regioregular polythiophene derivatives reveal that hole mobility exhibits strong temperature dependence, with field-effect mobility being thermally activated in films below 200 K [19] [20]. The activation energy depends critically on charge density in the channel, suggesting that transport occurs through a combination of band-like and hopping mechanisms [19]. For 3-hexyl-2,5-dimethylthiophene systems, the free carrier mobility in ordered regions is estimated to be between 1 and 4 cm²/V·s [19].

The relationship between molecular structure and charge transport reveals that the hexyl side chain plays a crucial role in determining mobility characteristics [16] [22]. While providing necessary solubility, the bulky hexyl substituent reduces crystallinity, which can both mitigate charge trapping and enhance device stability . The balance between order and disorder is critical, as completely amorphous regions exhibit poor transport while excessive crystallinity can lead to grain boundary effects [21] [23].

Time-resolved microwave conductivity measurements provide insights into the intrinsic mobility of charge carriers in thiophene-based systems [24] [21]. For poly(3-hexylthiophene) systems, hole mobility values of 0.07 cm²/V·s have been determined using flash-photolysis time-resolved microwave conductivity combined with transient absorption spectroscopy [21]. These measurements reveal that mobility varies significantly with matrix composition and blend ratios in polymer alloy systems [21].

Polaronic Transport Mechanisms

The charge transport in 3-hexyl-2,5-dimethylthiophene systems occurs primarily through polaronic mechanisms, where charge carriers are accompanied by local lattice distortions that influence their mobility characteristics [25] [24] [22]. Polaron formation represents a fundamental aspect of charge transport in organic semiconductors, with both localized and delocalized polarons contributing to overall conductivity [16] [26].

Detailed studies of polaron dynamics in polythiophene derivatives reveal that the initial polaron formation occurs within the first 1.5 picoseconds following photoexcitation, followed by approximately 10 picoseconds of thermalization [27]. The charge carrier species can transition from paramagnetic polarons with mobility around 2 × 10⁻³ cm²/V·s to antiferromagnetic polaron pairs exhibiting mobility of approximately 0.6 cm²/V·s [24].

The effect of structural fluctuations on charge carrier mobility has been extensively studied for thiophene-based oligomers [25] [28]. Theoretical results demonstrate that charge transfer kinetics follow the static non-Condon effect, with charge transfer decay at particular sites being exponential and non-dispersive [25] [28]. The rate coefficient is time-independent, suggesting that polaronic transport in these systems is well-described by Marcus theory [25].

Infrared-activated vibrations provide direct spectroscopic evidence for polaron formation and dynamics in thiophene derivatives [27]. The structural rearrangement of the polymer backbone in the presence of charge carriers generates characteristic vibrational signatures that can be monitored using femtosecond spectroscopy [27]. These studies reveal that polaron pairs have lifetimes on the picosecond scale, with subsequent slow ring-opening processes triggering intersystem crossing to triplet excited states [27].

Spectroscopic Characterization

UV-Vis Absorption Band Analysis

The ultraviolet-visible absorption spectroscopy of 3-hexyl-2,5-dimethylthiophene provides fundamental insights into its electronic structure and excited state properties [29]. Comprehensive photoabsorption measurements in the 5.0-10.7 eV range reveal characteristic π-π* transitions and Rydberg state formations that are diagnostic of the thiophene electronic structure [29].

The absorption spectrum exhibits multiple distinct regions corresponding to different electronic transitions [29]. The lowest energy absorption band, typically observed around 4-5 eV, corresponds to the HOMO-LUMO transition and provides direct measurement of the optical bandgap [12]. Higher energy features in the 6-8 eV range are attributed to higher-lying π-π* transitions, while features above 8 eV correspond to Rydberg state excitations [29].

Time-dependent density functional theory calculations provide detailed assignments for the observed spectroscopic features [29] [18]. The theoretical predictions show excellent agreement with experimental measurements when appropriate exchange-correlation functionals are employed [18]. For thiophene derivatives, hybrid functionals such as B3LYP provide bandgap values of 4.06-4.11 eV, which agree well with experimental optical data [11].

The substituent effects on UV-Vis absorption characteristics are particularly pronounced for 3-hexyl-2,5-dimethylthiophene compared to unsubstituted thiophene [10] [17]. The electron-donating methyl groups cause red-shifts in the absorption spectrum through stabilization of the HOMO level [10]. The hexyl chain contributes to spectral broadening through conformational flexibility and reduced symmetry [17].

Raman Spectroscopy of Conjugated Systems

Raman spectroscopy provides detailed vibrational characterization of 3-hexyl-2,5-dimethylthiophene and related conjugated systems, with specific emphasis on carbon-carbon and carbon-sulfur stretching modes that are diagnostic of electronic structure and conjugation length. The characteristic C-C ring stretching mode appears in the 1440-1450 cm⁻¹ region and serves as a primary marker for electronic delocalization.

Multi-wavelength Raman studies reveal significant resonance enhancement effects when excitation wavelengths coincide with electronic absorption bands. Excitation at 325 and 405 nm produces anomalously intense overtones and combination bands involving the fundamental C-C stretch at 1440 cm⁻¹, including features at 2162, 2510, 2910, and 2972 cm⁻¹. These resonance-enhanced features are absent in non-resonant spectra obtained with 785 and 1064 nm excitation.

The Raman dispersion in conjugated thiophene systems exhibits interesting dependencies on both molecular structure and intermolecular interactions. Temperature-dependent studies combined with density functional theory calculations reveal that intermolecular interactions cause upward frequency shifts of the characteristic vibrational modes. This effect explains the apparent lack of frequency dispersion with conjugation length observed in solid-state samples at room temperature.

For 3-hexyl-2,5-dimethylthiophene specifically, the C-S stretching modes appear in the 690-700 cm⁻¹ region and provide information about bond strength and electronic delocalization. Detailed assignments of these modes require careful consideration of resonance enhancement conditions, as the relative intensities of different vibrational transitions can vary dramatically depending on the excitation wavelength relative to electronic absorption bands.

XLogP3

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant